molecular formula C7H13NO3 B578404 2-(3-Hydroxypiperidin-1-yl)acetic acid CAS No. 1217862-95-7

2-(3-Hydroxypiperidin-1-yl)acetic acid

Cat. No.: B578404
CAS No.: 1217862-95-7
M. Wt: 159.185
InChI Key: FVWNVXIYNYGOAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Hydroxypiperidin-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxyl and acetic acid functional groups. For example, the hydroxyl group can be introduced through hydroxylation reactions, while the acetic acid group can be added via carboxylation reactions . Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and functional group transformations .

Chemical Reactions Analysis

2-(3-Hydroxypiperidin-1-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and esterification reagents like alcohols and acid catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Hydroxypiperidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

2-(3-Hydroxypiperidin-1-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNVXIYNYGOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300110
Record name 3-Hydroxy-1-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-95-7
Record name 3-Hydroxy-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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